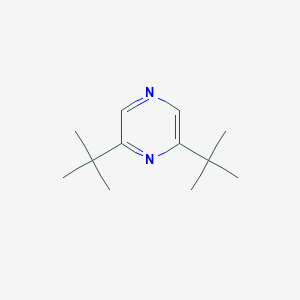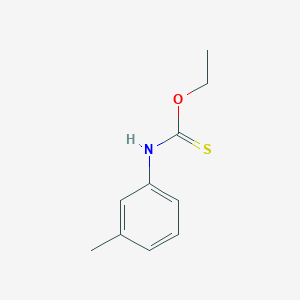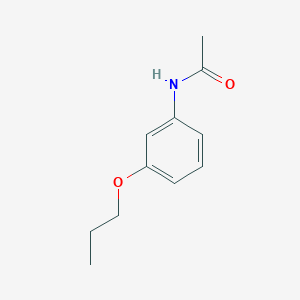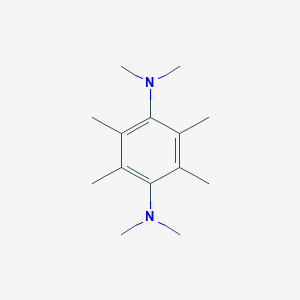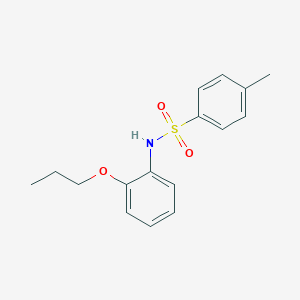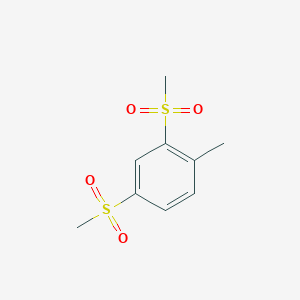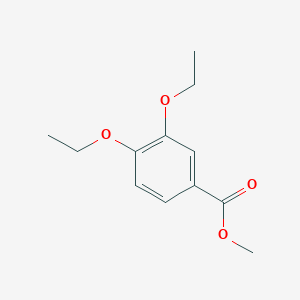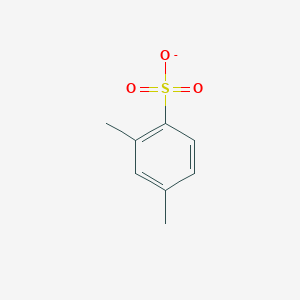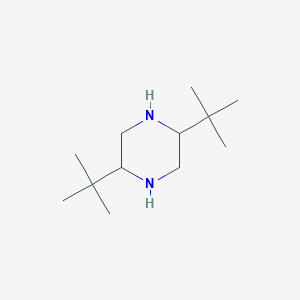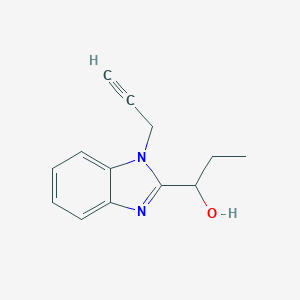
1-(1-prop-2-ynyl-1H-benzimidazol-2-yl)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-prop-2-ynyl-1H-benzimidazol-2-yl)propan-1-ol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as P7C3 and has been studied extensively for its neuroprotective properties.
Mecanismo De Acción
The mechanism of action of 1-(1-prop-2-ynyl-1H-benzimidazol-2-yl)propan-1-ol involves the activation of nicotinamide phosphoribosyltransferase (NAMPT), an enzyme that plays a crucial role in regulating cellular metabolism and energy production. This activation leads to increased levels of nicotinamide adenine dinucleotide (NAD+), a molecule that is essential for cellular energy production and DNA repair.
Biochemical and Physiological Effects:
Studies have shown that 1-(1-prop-2-ynyl-1H-benzimidazol-2-yl)propan-1-ol has several biochemical and physiological effects, including the promotion of neuronal survival and growth, the prevention of neurodegeneration, and the enhancement of cognitive function. Additionally, this compound has been shown to have anti-inflammatory and anti-cancer properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-(1-prop-2-ynyl-1H-benzimidazol-2-yl)propan-1-ol in lab experiments is its neuroprotective properties, which make it a potential candidate for the treatment of neurodegenerative diseases. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on 1-(1-prop-2-ynyl-1H-benzimidazol-2-yl)propan-1-ol. One area of focus could be the development of more efficient synthesis methods that can produce larger quantities of the compound. Additionally, further studies could be conducted to investigate the potential applications of this compound in regenerative medicine and cancer treatment. Finally, more research is needed to fully understand the mechanisms of action of 1-(1-prop-2-ynyl-1H-benzimidazol-2-yl)propan-1-ol and its potential side effects.
Métodos De Síntesis
The synthesis of 1-(1-prop-2-ynyl-1H-benzimidazol-2-yl)propan-1-ol involves a multi-step process that includes the reaction of 2-aminobenzimidazole with propargyl bromide, followed by reduction with sodium borohydride. The final product is obtained after purification through column chromatography.
Aplicaciones Científicas De Investigación
1-(1-prop-2-ynyl-1H-benzimidazol-2-yl)propan-1-ol has been studied for its potential applications in various scientific fields, including neuroprotection, cancer treatment, and regenerative medicine. In particular, this compound has shown promising results in protecting and promoting the growth of neurons in the brain, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
Nombre del producto |
1-(1-prop-2-ynyl-1H-benzimidazol-2-yl)propan-1-ol |
|---|---|
Fórmula molecular |
C13H14N2O |
Peso molecular |
214.26 g/mol |
Nombre IUPAC |
1-(1-prop-2-ynylbenzimidazol-2-yl)propan-1-ol |
InChI |
InChI=1S/C13H14N2O/c1-3-9-15-11-8-6-5-7-10(11)14-13(15)12(16)4-2/h1,5-8,12,16H,4,9H2,2H3 |
Clave InChI |
XABHRJVTLICKJH-UHFFFAOYSA-N |
SMILES |
CCC(C1=NC2=CC=CC=C2N1CC#C)O |
SMILES canónico |
CCC(C1=NC2=CC=CC=C2N1CC#C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



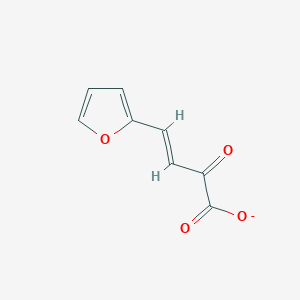
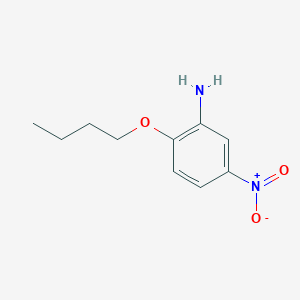
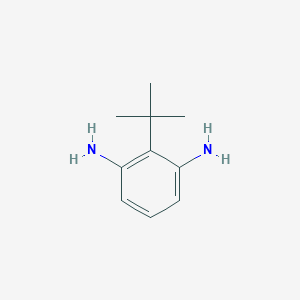
![N-[2-(methylsulfinyl)phenyl]acetamide](/img/structure/B253525.png)
![N-[4-(dimethylamino)-2,5-dimethylphenyl]-N,N-dimethylamine](/img/structure/B253530.png)
